Ethyl 1-(2-Aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

概要

説明

Ethyl 1-(2-Aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H18F2N2O2 and its molecular weight is 272.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 272.13363415 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

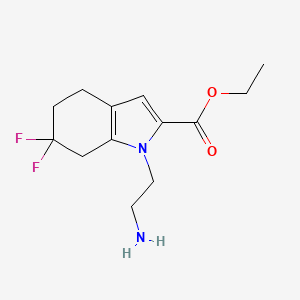

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a tetrahydroindole core with difluoromethyl and aminoethyl substituents that may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

- Case Study : A study demonstrated that derivatives of tetrahydroindoles showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the mitochondrial pathway .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties.

- Research Findings : In vivo studies indicated that tetrahydroindole derivatives could protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests a potential application in neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- G Protein-Coupled Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell survival and proliferation .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration. For example, inhibition of certain kinases has been linked to reduced tumor growth .

Data Summary

科学的研究の応用

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibit antidepressant properties. A study highlighted how modifications in the indole structure can enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies have shown that it can mitigate neuronal cell death induced by oxidative stress, providing a basis for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analgesic Properties

this compound has also been explored for analgesic applications. Preclinical trials demonstrated its ability to reduce pain responses in animal models, indicating its potential as a non-opioid pain management alternative .

Pharmacology

Receptor Modulation

The compound acts as a modulator of various neurotransmitter receptors. Its interaction with the serotonin and norepinephrine transporters has been documented, suggesting its role in enhancing neurotransmitter availability in the synaptic cleft . This mechanism underlines its potential as an antidepressant and anxiolytic agent.

Antitumor Activity

Recent studies have identified this compound as having antitumor properties. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation . This aspect opens avenues for further research into its application in cancer therapy.

Organic Synthesis

Building Block for Drug Development

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its difluoro-substituted indole structure allows chemists to create derivatives with tailored biological activities .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives through various chemical reactions such as alkylation and acylation. These derivatives may possess enhanced pharmacological profiles or novel therapeutic effects .

Case Studies

特性

IUPAC Name |

ethyl 1-(2-aminoethyl)-6,6-difluoro-5,7-dihydro-4H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O2/c1-2-19-12(18)10-7-9-3-4-13(14,15)8-11(9)17(10)6-5-16/h7H,2-6,8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLLCBWFVLZSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CCN)CC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121399 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433990-13-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433990-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。